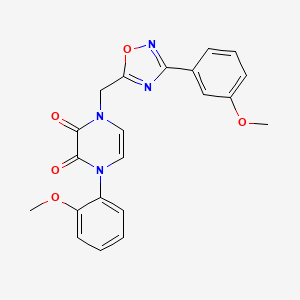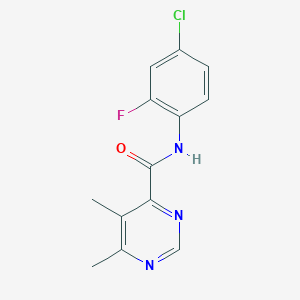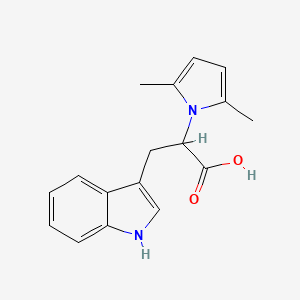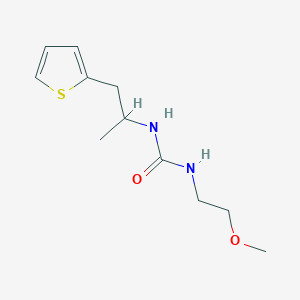
1-(2-Methoxyethyl)-3-(1-(thiophen-2-yl)propan-2-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Methoxyethyl)-3-(1-(thiophen-2-yl)propan-2-yl)urea is a chemical compound that belongs to the class of urea derivatives. It has been extensively studied for its potential applications in scientific research.
Wirkmechanismus
The mechanism of action of 1-(2-Methoxyethyl)-3-(1-(thiophen-2-yl)propan-2-yl)urea involves the inhibition of various enzymes and signaling pathways that are involved in cancer cell proliferation and inflammation. It has been shown to inhibit the activity of PI3K/Akt/mTOR and MAPK/ERK signaling pathways, which are known to be overactive in cancer cells. It also inhibits the activity of COX-2 and iNOS enzymes, which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis and cell cycle arrest in cancer cells, leading to their death. It also reduces the production of inflammatory mediators such as cytokines and chemokines, leading to a reduction in inflammation. Additionally, it exhibits antioxidant activity, which protects cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(2-Methoxyethyl)-3-(1-(thiophen-2-yl)propan-2-yl)urea in lab experiments is its potent anticancer and anti-inflammatory activity. It also exhibits good solubility in various solvents, making it easy to work with. However, one of the limitations of using this compound is its low stability, which requires careful handling and storage.
Zukünftige Richtungen
There are several future directions for the research on 1-(2-Methoxyethyl)-3-(1-(thiophen-2-yl)propan-2-yl)urea. One of the directions is to investigate its potential applications in other diseases such as Alzheimer's disease and Parkinson's disease. Another direction is to optimize its synthesis method to improve its yield and stability. Additionally, further studies are needed to elucidate its mechanism of action and to develop more potent analogs with improved activity.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in scientific research. It exhibits potent anticancer and anti-inflammatory activity and possesses various biochemical and physiological effects. Despite its limitations, it offers several advantages for lab experiments. Further research is needed to explore its full potential and to develop more potent analogs.
Synthesemethoden
The synthesis of 1-(2-Methoxyethyl)-3-(1-(thiophen-2-yl)propan-2-yl)urea involves the reaction of 1-(thiophen-2-yl)propan-2-amine and 2-methoxyethyl isocyanate. The reaction is carried out in the presence of a catalyst under controlled temperature and pressure conditions. The final product is obtained after purification and characterization using various analytical techniques such as NMR, IR, and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
1-(2-Methoxyethyl)-3-(1-(thiophen-2-yl)propan-2-yl)urea has been extensively studied for its potential applications in scientific research. It has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. It also possesses anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
Eigenschaften
IUPAC Name |
1-(2-methoxyethyl)-3-(1-thiophen-2-ylpropan-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2S/c1-9(8-10-4-3-7-16-10)13-11(14)12-5-6-15-2/h3-4,7,9H,5-6,8H2,1-2H3,(H2,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULTNTHKCGAMFBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CS1)NC(=O)NCCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

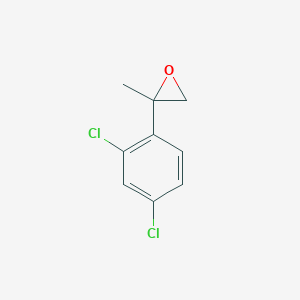
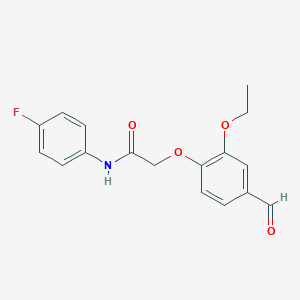
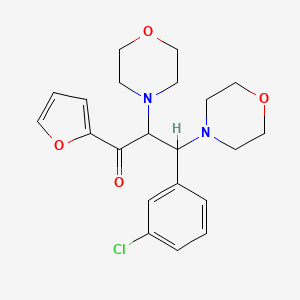

amine hydrochloride](/img/structure/B2730906.png)
![3-(4-Ethylphenyl)-1-[(3-nitrophenyl)methyl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine-2,4-dione](/img/structure/B2730907.png)
![N-(4-methoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2730908.png)
![N-(4-fluoro-2-methylphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2730910.png)
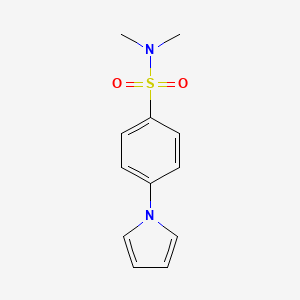
![3-[3-(Trifluoromethyl)phenoxy]propyl 3-(trifluoromethyl)phenyl ether](/img/structure/B2730912.png)
